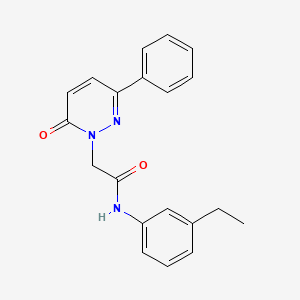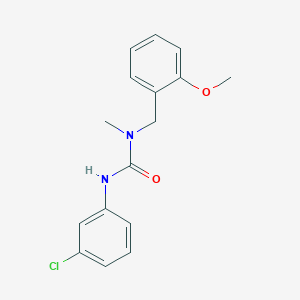![molecular formula C11H20N2O B4936460 N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.2.1]hept-2-yl-4-morpholinamine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine involves the inhibition of certain enzymes that are involved in the progression of various diseases. The compound has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. By inhibiting HDAC enzymes, this compound can alter gene expression patterns, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce amyloid-beta (Aβ) accumulation in the brain, which is a hallmark of Alzheimer's disease. In addition, this compound has been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds that have similar therapeutic potential. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine. One direction is to investigate the compound's potential for the treatment of other diseases such as Huntington's disease and multiple sclerosis. Another direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to understand the long-term effects of this compound on the body and to develop effective delivery methods for the compound.
In conclusion, this compound is a promising compound that has potential therapeutic applications for the treatment of various diseases. The compound's unique mechanism of action and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's potential and limitations.
Métodos De Síntesis
The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine involves the reaction of bicyclo[2.2.1]hept-2-ene with morpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The purity of the compound is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine has been studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10-7-9(1)8-11(10)12-13-3-5-14-6-4-13/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXGFDAMABXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)
![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-propenoyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4936461.png)

![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)